tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester 7-methyl ester with methanol, sodium hydroxide, and water at room temperature for 5 hours. The resulting mixture is then treated with hydrochloric acid to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate include other quinoline derivatives such as:
- 3,4-dihydroquinoline-1-carboxylate
- 7-methylquinoline-1-carboxylate
Uniqueness
What sets this compound apart is its specific tert-butyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These unique structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 7-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-8-12-6-5-9-16(13(12)10-11)14(17)18-15(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
VRXCLAYSDBRZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
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